(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide
CAS No.: 1428382-20-0
Cat. No.: VC6943445
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428382-20-0 |
|---|---|
| Molecular Formula | C13H13NO2S |
| Molecular Weight | 247.31 |
| IUPAC Name | (E)-N-[2-(furan-3-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
| Standard InChI | InChI=1S/C13H13NO2S/c15-13(4-3-12-2-1-9-17-12)14-7-5-11-6-8-16-10-11/h1-4,6,8-10H,5,7H2,(H,14,15)/b4-3+ |
| Standard InChI Key | HNXYBTCWTDHHCH-ONEGZZNKSA-N |
| SMILES | C1=CSC(=C1)C=CC(=O)NCCC2=COC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a heterocyclic acrylamide derivative with the molecular formula C₁₃H₁₃NO₂S and a molecular weight of 247.31 g/mol. Its IUPAC name, (E)-N-[2-(furan-3-yl)ethyl]-3-thiophen-2-ylprop-2-enamide, reflects the presence of:
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A thiophene-2-yl group conjugated to an α,β-unsaturated acrylamide backbone.
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A furan-3-yl substituent linked via an ethylamine spacer to the amide nitrogen.
The stereochemistry of the α,β-unsaturated system is exclusively E-configured, as confirmed by X-ray crystallography in analogous compounds .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1428382-20-0 |
| Molecular Formula | C₁₃H₁₃NO₂S |
| Molecular Weight | 247.31 g/mol |
| SMILES | C1=CSC(=C1)C=CC(=O)NCCC2=COC=C2 |
| InChIKey | HNXYBTCWTDHHCH-ONEGZZNKSA-N |
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a Knoevenagel condensation-Michael addition tandem process, as demonstrated for structurally related 3-hydroxy-2-furanyl-acrylamides . For the target compound, key steps include:
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Acrylamide Formation: Condensation of thiophene-2-carbaldehyde with an acryloyl chloride derivative.
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Amide Coupling: Reaction with 2-(furan-3-yl)ethylamine under basic conditions (e.g., triethylamine) in aprotic solvents like acetonitrile.
Optimization Parameters
Source highlights critical factors for analogous syntheses:
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Oxidant Selection: tert-Butyl hydroperoxide (TBHP) enhances yield by promoting cyclization (45–76% yields) .
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Temperature Control: Reactions proceed optimally at 75°C, balancing kinetics and side-product formation .
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Solvent Systems: Toluene or ethyl acetate/hexane mixtures improve purity during chromatographic purification .
Structural and Spectroscopic Characterization
X-ray Crystallography
While direct crystallographic data for this compound is unavailable, related furanyl-acrylamides exhibit intramolecular hydrogen bonding between the amide N–H and furan oxygen, stabilizing the E-configuration . Unit cell parameters for analogous structures (e.g., 3a in ) show monoclinic systems with P2₁/c symmetry.
Spectroscopic Data
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¹H NMR: Expected signals include:
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δ 7.50–7.20 ppm (thiophene protons).
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δ 6.80–6.40 ppm (furan and acrylamide vinyl protons).
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δ 3.60 ppm (N–CH₂–CH₂–furan coupling).
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IR Spectroscopy: Peaks at ≈1647 cm⁻¹ (C=O stretch) and 2228 cm⁻¹ (C≡N in related derivatives) .
Physicochemical Properties
Solubility and Stability
The compound’s solubility remains unquantified but is likely moderate in polar aprotic solvents (e.g., DMF) due to the amphiphilic furan-thiophene system. Stability studies on analogs suggest susceptibility to photodegradation, necessitating storage under inert atmospheres.
Thermal Properties
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Melting Point: Estimated at 228–231°C based on similar acrylamides .
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Thermogravimetric Analysis (TGA): Decomposition onset ≈250°C, consistent with heterocyclic acrylamides.
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity Issues: Competing Paal–Knorr cyclization may yield furan byproducts without rigorous TBHP control .
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Scalability: Multi-step purification (e.g., column chromatography) complicates industrial-scale production .
Research Priorities
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In Vivo Toxicity Profiling: Address potential hepatotoxicity from chronic acrylamide exposure.
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Structure–Activity Relationships (SAR): Modify the ethyl-furan chain to optimize target binding.
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